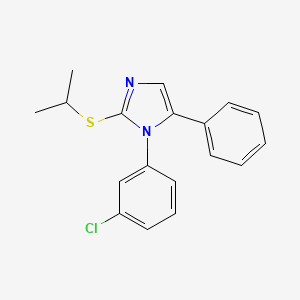

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-13(2)22-18-20-12-17(14-7-4-3-5-8-14)21(18)16-10-6-9-15(19)11-16/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRFJXQDXPBGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Substituents: The chlorophenyl, isopropylthio, and phenyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced via the reaction of an appropriate chlorobenzene derivative with the imidazole ring.

Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives.

Scientific Research Applications

Agricultural Applications

The compound has shown promising results as a pesticide, specifically targeting harmful pests in agricultural settings. Its effectiveness against various insects and phytopathogenic fungi makes it a valuable component in crop protection strategies.

Pesticidal Efficacy

- Target Pests : The compound is effective against a wide range of pests, including:

- Lepidoptera (e.g., Lotus monarch)

- Aphids

- Mites (e.g., spider mites)

- Fungicidal Properties : It exhibits high bactericidal activity against several fungi, including:

- Powdery mildew

- Rust fungi

- Downy mildew

The compound can be formulated into various pesticide forms such as emulsions, wettable powders, and granules, allowing for versatile application methods in the field. The concentration of the active ingredient typically ranges from 0.01% to 99.5% depending on the formulation type and target pest .

Medicinal Applications

In medicinal chemistry, 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole has been investigated for its potential therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound may serve as an effective agent in the prophylaxis or treatment of inflammation. Its mechanism involves the inhibition of specific biological pathways associated with inflammatory responses .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol ()

| Property | Target Compound | 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol |

|---|---|---|

| Core Structure | 1H-imidazole | 1H-imidazole |

| Position 1 | 3-chlorophenyl | 4-chlorophenyl |

| Position 2 | Isopropylthio (-S-iPr) | Thiol (-SH) |

| Position 5 | Phenyl | 4-methylphenyl |

| Molecular Formula | C₁₈H₁₇ClN₂S | C₁₆H₁₃ClN₂S |

| Molar Mass (g/mol) | 328.86 | 300.81 |

| Key Differences | - Meta-Cl substituent; bulky S-iPr group | - Para-Cl substituent; reactive -SH group; methylphenyl |

Implications :

- Substituent Position : The 3-chlorophenyl group (meta) in the target compound may reduce symmetry compared to 4-chlorophenyl (para), altering electronic distribution and intermolecular interactions .

- Thiol vs. Thioether : The -SH group in the analog is more acidic and prone to oxidation/disulfide formation, whereas the S-iPr group in the target enhances stability and lipophilicity .

- Methylphenyl vs.

(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine ()

| Property | Target Compound | Patent Compound (EP 1 926 722 B1) |

|---|---|---|

| Core Structure | 1H-imidazole | Benzoimidazole (fused benzene-imidazole) |

| Key Substituents | Simple aryl/thioether groups | Trifluoromethyl (CF₃), pyridinyloxy, and fluoroaryl groups |

| Molecular Weight | 328.86 | 627.5 (M+H⁺) |

| Key Differences | Single imidazole ring | Fused benzoimidazole core; complex polycyclic structure |

Implications :

2-(3-Fluorophenyl)-1H-benzimidazole Derivatives ()

| Property | Target Compound | Benzimidazole-Triazole Hybrids |

|---|---|---|

| Core Structure | 1H-imidazole | Benzimidazole with triazole substituents |

| Key Substituents | Chlorophenyl, phenyl | Fluorophenyl, triazole |

| Key Differences | No triazole functionality | Triazole groups enable hydrogen bonding |

Structural and Functional Trends

- Electronic Effects : Chlorophenyl (electron-withdrawing) and thioether (electron-donating) groups balance the imidazole ring’s electron density, influencing reactivity and intermolecular interactions.

- Steric Considerations : Bulky substituents (e.g., S-iPr, 4-methylphenyl) may hinder rotational freedom or binding to sterically sensitive targets.

- Synthetic Complexity : The target compound’s synthesis is likely less complex than polycyclic analogs (e.g., ), favoring scalability .

Biological Activity

1-(3-Chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This imidazole derivative exhibits various biological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 286.8 g/mol. The presence of the chlorophenyl group and isopropylthio moiety contributes to its unique biological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A related study indicated that imidazole derivatives could induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .

Table 1: Antitumor Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Induction of apoptosis |

| 4f (related compound) | HeLa (Cervical) | 3.24 | Increased Bax expression, decreased Bcl-2 |

| 4f | SGC-7901 (Gastric) | TBD | Induces apoptosis through caspase activation |

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in several studies involving imidazole compounds. These findings suggest that this compound may have therapeutic applications in treating inflammatory diseases .

The biological activity of imidazoles often involves interaction with specific enzymes or receptors. For instance, compounds targeting indoleamine 2,3-dioxygenase (IDO) have emerged as promising candidates for cancer therapy due to their ability to modulate immune responses . The structural characteristics of imidazoles allow them to effectively bind to these targets, enhancing their pharmacological efficacy.

Case Studies

Several case studies have demonstrated the effectiveness of imidazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the effects of various imidazole derivatives on A549 and HeLa cell lines, revealing that certain substitutions significantly increased antiproliferative activity compared to standard chemotherapeutics like 5-FU .

- Inflammation Model : In vivo models showed that imidazole compounds could reduce inflammation markers in animal models, suggesting potential for treating chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-chlorophenyl)-2-(isopropylthio)-5-phenyl-1H-imidazole?

Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole core via cyclocondensation of substituted aldehydes (e.g., 3-chlorobenzaldehyde) with ammonium acetate and thiourea derivatives under acidic conditions (e.g., acetic acid) .

- Step 2: Introduction of the isopropylthio group via nucleophilic substitution using isopropylthiol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

- Critical Parameters: Reaction temperature (80–120°C), solvent selection (DMF for solubility), and stoichiometric control of sulfur-containing reagents to minimize byproducts.

Q. How can structural purity be validated post-synthesis?

Answer:

- Spectroscopic Techniques:

- Elemental Analysis (EA): Compare experimental vs. calculated C, H, N, and S percentages (deviation <0.4% indicates purity) .

Advanced Research Questions

Q. How can computational docking studies elucidate the compound’s potential biological targets?

Answer:

- Methodology:

- Use software like AutoDock Vina to model ligand-receptor interactions. For example, the isopropylthio group may form hydrophobic interactions with enzyme active sites (e.g., fungal CYP51 in antifungal studies) .

- Compare docking poses with known inhibitors (e.g., fluconazole) to assess binding affinity (ΔG < −7 kcal/mol suggests strong binding) .

- Validation: Cross-reference docking results with in vitro assays (e.g., MIC values against Candida spp.) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Experimental Variables:

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in IC₅₀ values .

Structural and Mechanistic Questions

Q. How can X-ray crystallography clarify the compound’s stereoelectronic properties?

Answer:

Q. What role does the isopropylthio substituent play in modulating reactivity?

Answer:

- Electronic Effects: The thioether’s electron-donating nature increases imidazole ring electron density, enhancing nucleophilicity at N3.

- Steric Effects: The bulky isopropyl group may hinder rotation, stabilizing specific conformations in enzyme binding pockets .

Methodological Challenges

Q. How to address low yields in the final synthetic step?

Answer:

Q. How to interpret conflicting NMR data for structurally similar analogs?

Answer:

- Advanced NMR Techniques:

Biological Evaluation

Q. What in vitro assays are suitable for evaluating antifungal activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.